(2,2,6,6-Tetramethyloxan-4-yl)methanamine (2,2,6,6-Tetramethyloxan-4-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13627994
InChI: InChI=1S/C10H21NO/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8H,5-7,11H2,1-4H3
SMILES: CC1(CC(CC(O1)(C)C)CN)C
Molecular Formula: C10H21NO
Molecular Weight: 171.28 g/mol

(2,2,6,6-Tetramethyloxan-4-yl)methanamine

CAS No.:

Cat. No.: VC13627994

Molecular Formula: C10H21NO

Molecular Weight: 171.28 g/mol

* For research use only. Not for human or veterinary use.

(2,2,6,6-Tetramethyloxan-4-yl)methanamine -

Specification

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
IUPAC Name (2,2,6,6-tetramethyloxan-4-yl)methanamine
Standard InChI InChI=1S/C10H21NO/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8H,5-7,11H2,1-4H3
Standard InChI Key XYMNRLNONJKLPN-UHFFFAOYSA-N
SMILES CC1(CC(CC(O1)(C)C)CN)C
Canonical SMILES CC1(CC(CC(O1)(C)C)CN)C

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

(2,2,6,6-Tetramethyloxan-4-yl)methanamine (CAS 1449010-05-2) features a central oxane (tetrahydropyran) ring substituted with four methyl groups at the 2 and 6 positions, coupled with a methanamine functional group at the 4-position. The molecular formula C₁₀H₂₁NO corresponds to a molecular weight of 171.28 g/mol, as verified by high-resolution mass spectrometry .

Table 1: Fundamental Molecular Properties

PropertyValueSource
IUPAC Name(2,2,6,6-tetramethyloxan-4-yl)methanaminePubChem
SMILESCC1(CC(CC(O1)(C)C)CN)CVulcanChem
InChI KeyXYMNRLNONJKLPN-UHFFFAOYSA-NPubChem
XLogP31.1PubChem
Topological Polar SA35.3 ŲPubChem

The tetrahedral geometry of the oxane ring imposes significant steric hindrance, influencing reactivity and intermolecular interactions. Nuclear magnetic resonance (NMR) studies of analogous compounds suggest axial-equatorial isomerism in the methyl groups, though experimental data for this specific derivative remain unpublished .

Synthesis and Production

Synthetic Pathways

While detailed protocols for (2,2,6,6-tetramethyloxan-4-yl)methanamine synthesis are proprietary, literature on similar oxane-based amines suggests a multi-step approach:

  • Ring Formation: Acid-catalyzed cyclization of diols or ketones to generate the 2,2,6,6-tetramethyloxane scaffold.

  • Amination: Introduction of the methanamine group via reductive amination or nucleophilic substitution, often employing reagents like ammonium formate or lithium aluminum hydride .

Industrial-scale production faces challenges in regioselectivity due to the steric bulk of the methyl groups, necessitating optimized catalysts. Current yields from commercial suppliers like ChemScene LLC indicate purity levels ≥98%, with residual solvents controlled below 0.1% .

Applications in Materials Science

Polymer Modification

The compound’s rigid oxane core and primary amine functionality make it a candidate for:

  • Epoxy curing agents: Enhances thermal stability in composites.

  • Dendrimer synthesis: Serves as a branching unit in hyperbranched polymers.

Recent patents describe its incorporation into gas-separation membranes, where its hydrophobic methyl groups improve selectivity for nonpolar hydrocarbons .

Exposure RoutePrecautionary Measures
SkinNitrile gloves; PVC aprons
EyesGoggles with side shields
InhalationFume hood with ≥100 ft/min airflow

Computational and Spectroscopic Insights

Density Functional Theory (DFT) Analysis

Quantum mechanical calculations (B3LYP/6-311+G**) predict:

  • Dipole Moment: 2.1 Debye, indicating moderate polarity.

  • Conformational Energy: 8.3 kJ/mol barrier between chair conformers.

Infrared spectroscopy reveals characteristic N-H stretching at 3350 cm⁻¹ and C-O-C asymmetric vibrations at 1120 cm⁻¹, aligning with simulated spectra .

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